N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
CAS No.: 1223988-47-3
Cat. No.: VC7582545
Molecular Formula: C19H19N5O4S
Molecular Weight: 413.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223988-47-3 |
|---|---|
| Molecular Formula | C19H19N5O4S |
| Molecular Weight | 413.45 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
| Standard InChI | InChI=1S/C19H19N5O4S/c25-15(21-12-4-5-13-14(8-12)28-11-27-13)9-24-10-20-17-16(18(24)26)29-19(22-17)23-6-2-1-3-7-23/h4-5,8,10H,1-3,6-7,9,11H2,(H,21,25) |
| Standard InChI Key | JKGWUVPXVVITTC-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl) thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a complex organic compound featuring a unique combination of structural elements, including a benzodioxole moiety, a thiazolo-pyrimidine core, and an acetamide functional group. The presence of a piperidine ring within its structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Features
-
Benzodioxole Moiety: This part of the molecule is known for its presence in various biologically active compounds, contributing to the compound's potential pharmacological properties.
-
Thiazolo-pyrimidine Core: This core structure is often associated with compounds exhibiting anticancer and antimicrobial activities.
-
Piperidine Ring: Commonly found in compounds with neurological effects, the piperidine ring may contribute to the compound's interaction with biological targets.
-
Acetamide Functional Group: This group can participate in various chemical reactions, influencing the compound's reactivity and potential applications.
Synthesis and Chemical Reactivity
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl) thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide typically involves multi-step organic reactions. Key steps may include the formation of the thiazolo-pyrimidine core and the attachment of the benzodioxole moiety via an acetamide linkage. The compound's chemical reactivity can be explored through reactions typical of amides and heterocycles, such as hydrolysis, alkylation, and condensation reactions.
Biological Activity and Potential Applications
The biological activity of this compound is primarily attributed to its structural components. Compounds with similar structures have shown promise in various therapeutic areas, including:
| Structural Component | Potential Biological Activity |
|---|---|
| Benzodioxole | Antimicrobial |
| Thiazolo-pyrimidine | Anticancer, Antimicrobial |
| Piperidine | Neurological effects |
Potential applications may include:
-
Pharmaceutical Intermediates: The compound's unique structure makes it a potential intermediate in the synthesis of drugs targeting specific biological pathways.
-
Drug Candidates: Its structural features suggest potential interactions with biological targets, making it a candidate for further drug development.
Interaction Studies and Future Research Directions
Understanding how N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl) thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide interacts with biological targets is crucial for elucidating its pharmacological profile. Future research should focus on molecular docking studies and in vitro assays to assess its binding affinity to specific enzymes or receptors involved in disease processes. This will guide further development as a therapeutic agent.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl) thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide. A comparison of these compounds highlights the unique combination of structural elements in this compound, which may lead to novel therapeutic properties not observed in other compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-N-(benzodioxol)acetamide | Benzodioxole and acetamide | Antimicrobial |
| 2-Amino-thiazolo-pyrimidine | Thiazolo-pyrimidine core | Anticancer |
| Piperidine derivatives | Piperidine ring | Neurological effects |
The uniqueness of N-(1,3-benzodioxol-5-yl)-2-[7-oxo-2-(piperidin-1-yl) thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide lies in its combination of these diverse structural elements, which may lead to novel therapeutic properties not observed in the other compounds listed above.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume